N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-17(19-15-8-4-5-9-16(15)22(24)25)12-26-18-11-10-14(20-21-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYDEYXMPXGDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, such as 3-chloropyridazine, which undergoes a nucleophilic aromatic substitution with a phenyl group to form 6-phenylpyridazine.
Introduction of the Sulfanyl Group: The 6-phenylpyridazine is then reacted with a thiol reagent to introduce the sulfanyl group, forming 2-(6-phenylpyridazin-3-yl)sulfanylacetamide.
Attachment of the Nitrophenyl Group: Finally, the acetamide derivative is reacted with 2-nitroaniline under suitable conditions to form the target compound, this compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide: can be compared with other sulfanylacetamides and pyridazinyl derivatives.
This compound: may have unique properties due to the presence of both nitrophenyl and phenylpyridazinyl groups, which can influence its reactivity and biological activity.
Uniqueness
The combination of the nitrophenyl and phenylpyridazinyl groups in this compound may confer unique chemical and biological properties, making it distinct from other similar compounds.
Biological Activity
N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a nitrophenyl group and a phenylpyridazinyl moiety linked through a sulfanyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the sulfanyl linkage .
- Introduction of the nitro group .
- Coupling with the pyridazine derivative .
Analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The mechanism may include:
- Inhibition of enzyme activity : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways : By interacting with cellular receptors, it may alter signaling cascades that influence cell survival and apoptosis.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell growth. For example, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
- Cytotoxicity Studies : A study reported that derivatives similar to this compound exhibited higher cytotoxicity compared to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how this compound interacts with target proteins, further elucidating its mechanism of action.
- Comparative Analysis : In comparative studies with related compounds, this compound demonstrated unique properties that could be exploited for specific therapeutic applications .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or microwave-assisted coupling. A general approach involves:
Intermediate Preparation : React 2-nitroaniline with chloroacetyl chloride to form N-(2-nitrophenyl)chloroacetamide.
Thioether Formation : Treat the intermediate with 6-phenylpyridazine-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
Microwave Optimization : Microwave irradiation (150–200 W, 100–120°C) reduces reaction time to 1–2 hours, improving yield by 15–20% compared to conventional heating .
Advanced: How can conflicting spectroscopic data for structural confirmation be resolved?
Methodological Answer:
Contradictions in NMR/IR data may arise from tautomerism or solvent effects. To resolve:
- Variable Temperature NMR : Probe dynamic equilibria (e.g., thio-keto/enol tautomerism) by acquiring spectra at 25°C to 80°C.
- X-ray Crystallography : Use SHELXL for refinement . For example, intramolecular N–H⋯S hydrogen bonds stabilize the folded conformation, as seen in analogous N-(4-bromophenyl) derivatives .
- DFT Calculations : Compare experimental and computed IR spectra (B3LYP/6-31G* level) to validate assignments .
Basic: What bioassays are suitable for preliminary biological screening?
Methodological Answer:
Prioritize enzyme inhibition assays due to structural similarity to bioactive acetamides:
- Lipoxygenase (LOX) Inhibition : Monitor absorbance at 234 nm (conjugated diene formation) using linoleic acid substrate .
- α-Glucosidase Inhibition : Measure p-nitrophenol release at 405 nm .
- Dose-Response Curves : Use IC₅₀ values (e.g., 8v in showed IC₅₀ = 12.3 µM for LOX) to benchmark activity .
Advanced: How to design a SAR study for optimizing anticancer activity?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogens (Cl, F), methyl, or methoxy groups at the phenyl/pyridazine rings.
In Vitro Screening : Test against melanoma (A375) and breast cancer (MCF-7) cell lines using MTT assays. For example, chlorinated analogs (e.g., 6a in ) showed selectivity indices >10 .
Docking Studies : Target kinases (e.g., EGFR or BRAF) with AutoDock Vina; validate binding modes via MD simulations .
Basic: What analytical techniques confirm purity and identity?
Methodological Answer:
- HPLC : Use a C18 column (ACN:H₂O gradient, 1.0 mL/min) with UV detection at 254 nm. Target ≥95% purity .
- High-Resolution MS : Confirm molecular ion [M+H]⁺ (e.g., m/z 423.45 for C₂₀H₁₇N₅O₄S) .
- Elemental Analysis : Acceptable C, H, N deviations ≤0.4% .
Advanced: How to address discrepancies in biological activity across studies?
Methodological Answer:
Control Experiments : Verify assay conditions (e.g., pH, temperature) and cell line authenticity (STR profiling).
Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates (p<0.05).
Metabolic Stability : Test compound stability in liver microsomes (e.g., t₁/₂ <30 min indicates rapid degradation) .
Basic: What physical properties are critical for formulation?
Methodological Answer:
Key parameters include:
- Melting Point : Determine via DSC (e.g., 165–168°C for analogous compounds ).
- Solubility : Use shake-flask method (logP ~2.8 predicts moderate lipophilicity).
- Hygroscopicity : Store at 4°C in desiccators to prevent hydrate formation .
Advanced: How to resolve crystal packing ambiguities in X-ray data?
Methodological Answer:
Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning .
Hydrogen Bond Networks : Analyze intermolecular interactions (e.g., C–H⋯O in ) with Mercury .
Hirshfeld Surfaces : Quantify contact contributions (e.g., 25% H⋯H contacts indicate van der Waals dominance) .
Basic: How to troubleshoot low yields in thioether coupling?
Methodological Answer:
- Base Selection : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity.
- Solvent Screening : Test DMSO or THF for improved solubility.
- Protection Strategies : Use Boc groups on pyridazine nitrogen to prevent side reactions .
Advanced: What computational tools predict metabolic pathways?
Methodological Answer:
- CYP450 Metabolism : Use StarDrop’s WhichP450 module to identify vulnerable sites (e.g., sulfide oxidation).
- Metabolite Identification : Perform in silico cleavage with GLORYx .
- Toxicity Profiling : Apply Derek Nexus to flag hepatotoxicity risks (e.g., nitro group reduction to amines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
